2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide
Overview
Description
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a chloro-substituted aniline ring, a methoxy group, a methylsulfonyl group, and a dimethylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, including:
Formation of the aniline derivative: Starting with a chloro-substituted aniline, the methoxy group is introduced through a nucleophilic substitution reaction.
Sulfonylation: The aniline derivative is then reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Acylation: The final step involves the acylation of the sulfonylated aniline with 2,4-dimethylphenylacetyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group could yield a variety of substituted aniline derivatives.
Scientific Research Applications
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a precursor for the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methoxyanilino)-N-(2,4-dimethylphenyl)acetamide: Lacks the methylsulfonyl group.
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-phenylacetamide: Lacks the dimethyl substitution on the phenyl ring.
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of 2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties. This could make it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2,4-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-5-7-15(13(2)9-12)20-18(22)11-21(26(4,23)24)16-10-14(19)6-8-17(16)25-3/h5-10H,11H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGQJIPXPVZODGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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